

Application of SHP2 Inhibition in Neuroblastoma Models: A Detailed Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of SHP2 inhibitors in preclinical neuroblastoma models. It includes a summary of key findings, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of SHP2 inhibition in this pediatric malignancy.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that positively modulates the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Dysregulation of the RAS-MAPK pathway is a frequent event in relapsed neuroblastoma, often associated with acquired mutations in genes such as NRAS and ALK.[1][4] This has positioned SHP2 as a compelling therapeutic target. This document focuses on the preclinical application of various SHP2 inhibitors, including the allosteric inhibitor SHP099 and others like II-B08, RMC-4550, and TNO155, in neuroblastoma models.

Key Findings in Neuroblastoma Models

Inhibition of SHP2 has demonstrated anti-tumor activity in neuroblastoma; however, the efficacy is highly dependent on the genetic context of the tumor cells.



Monotherapy:

- Neuroblastoma cell lines with wild-type NRAS are generally more sensitive to SHP2 inhibitors.
- Models with loss or low expression of neurofibromin 1 (NF1), a negative regulator of RAS, are also particularly sensitive to SHP2 inhibition.
- Conversely, neuroblastoma cells harboring NRAS mutations, which are common in relapsed disease, exhibit distinct resistance to SHP2 inhibitors as single agents.

Combination Therapy:

- The resistance conferred by NRAS mutations can be overcome by combining SHP2 inhibitors with other inhibitors of the RAS-MAPK pathway.
- Synergistic effects have been observed with MEK inhibitors (e.g., trametinib), RAF inhibitors (e.g., vemurafenib), and ERK inhibitors (e.g., ulixertinib), leading to reduced cell survival and tumor growth in vitro and in vivo.
- Combination with ALK inhibitors (e.g., crizotinib, ceritinib, lorlatinib) has also shown synergistic anti-tumor effects in ALK-mutant neuroblastoma models.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of SHP2 inhibitors in neuroblastoma cell lines.

Table 1: In Vitro IC50 Values of SHP2 Inhibitors in Neuroblastoma Cell Lines



Cell Line	Genotype	SHP2 Inhibitor	IC50 (µM)	Reference
SK-N-AS	NRAS WT	SHP099	~5	
SH-SY5Y	NRAS WT	SHP099	~7	
KELLY	ALK F1174L	SHP099	~8	
NGP	NRAS Q61K	SHP099	>20	
SK-N-BE(2)	NRAS WT	SHP099	~10	
CHLA-20	NF1 null	SHP099	<1	-
NB-1	NRAS Q61R	SHP099	>20	-
KELLY	ALK F1174L	TNO155	~2	-

Note: IC50 values are approximate and compiled from graphical representations in the cited literature.

Table 2: In Vivo Efficacy of SHP2 Inhibitor Combinations in Neuroblastoma Xenografts

Xenograft Model	Treatment	Dosing Schedule	Outcome	Reference
NGP (NRAS Q61K)	SHP099 + Trametinib	SHP099: 75 mg/kg, q.o.d.; Trametinib: 0.3 mg/kg, q.d.	Significant tumor growth delay and increased survival	
SK-N-BE(2)- NRAS Q61K	SHP099 + Ulixertinib	SHP099: 75 mg/kg, q.o.d.; Ulixertinib: 75 mg/kg, b.i.d.	Significant tumor growth delay	
KELLY (ALK F1174L)	SHP099 + Trametinib	SHP099: 75 mg/kg, q.o.d.; Trametinib: 0.25 mg/kg, q.d.	Synergistic anti- tumor effects	-

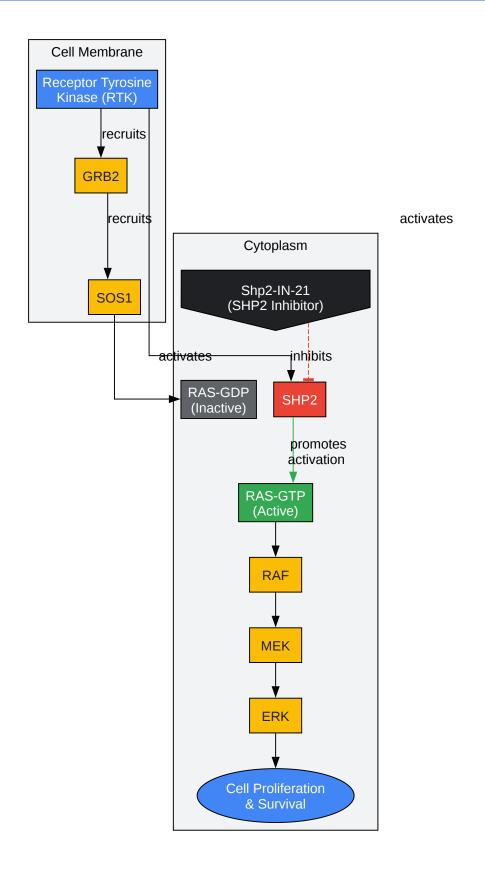




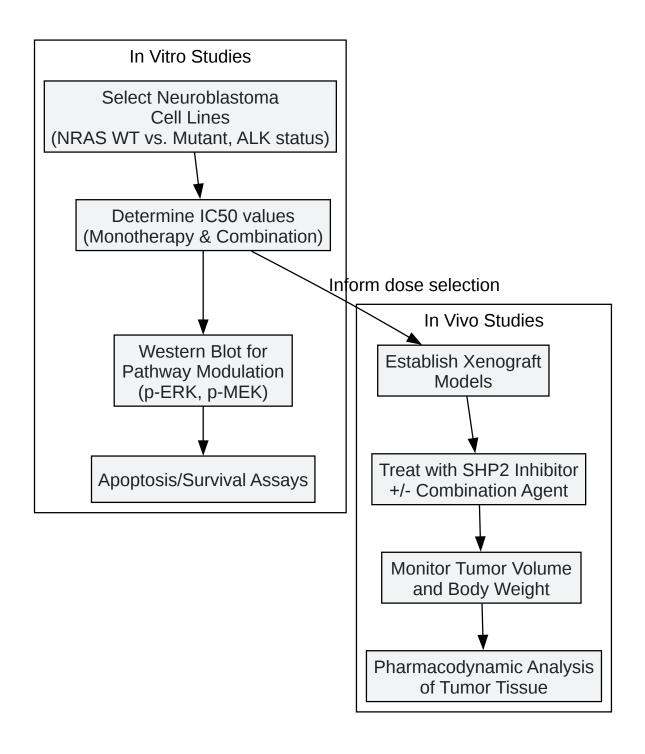
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SHP2 inhibitors and a general workflow for their preclinical evaluation.









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